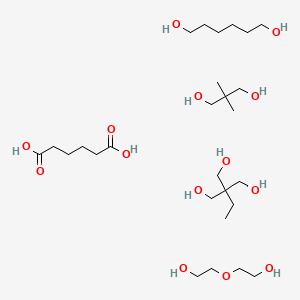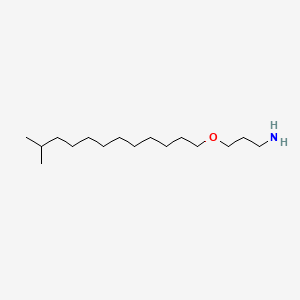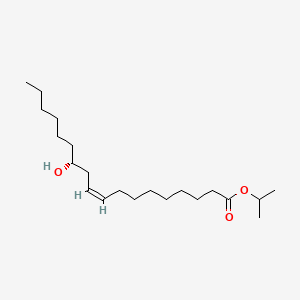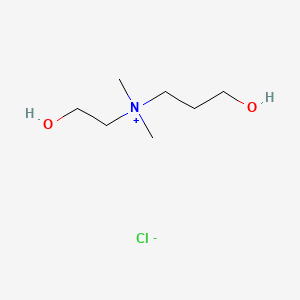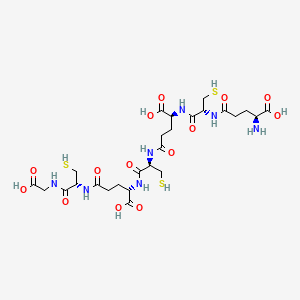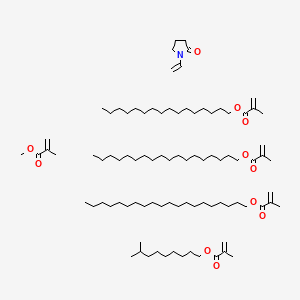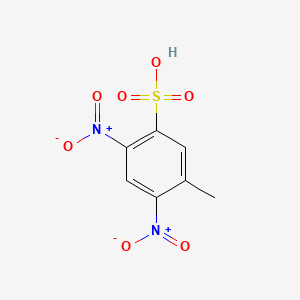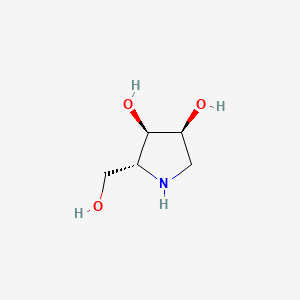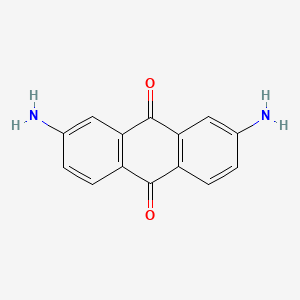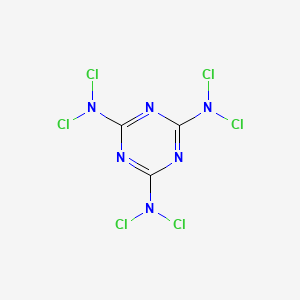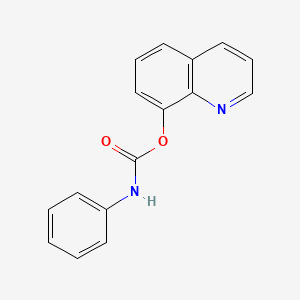
Quinolin-8-yl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinolin-8-yl phenylcarbamate is a chemical compound with the molecular formula C16H12N2O2 . It has a molecular weight of 264.2787 .
Synthesis Analysis
The synthesis of quinoline and its analogues has been extensively studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of Quinolin-8-yl phenylcarbamate is characterized by a quinoline nucleus with a phenylcarbamate ester group . An interesting study on a related compound, Quinolin-8-yl 4-Chlorobenzoate, showed that the molecular conformation presents an orthogonal orientation between aromatic rings in the solid state .Chemical Reactions Analysis
Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include various synthesis protocols and functionalization reactions for biological and pharmaceutical activities .Physical And Chemical Properties Analysis
Quinolin-8-yl phenylcarbamate has a molecular weight of 264.2787 . More detailed physical and chemical properties were not found in the search results.Mechanism of Action
While the specific mechanism of action for Quinolin-8-yl phenylcarbamate is not mentioned in the search results, quinoline derivatives are known to exhibit a wide range of biological activities . For instance, bedaquiline, a quinoline derivative, inhibits the c subunit of ATP synthase responsible for synthesizing ATP .
Future Directions
Quinoline and its derivatives continue to be a focus of research due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future directions may include the development of new synthesis protocols and the exploration of novel therapeutic strategies . The role of anions in generating high symmetry non-equivalent molecules in urea and carbamate derivatives, including Quinolin-8-yl phenylcarbamate, is also a topic of interest .
properties
CAS RN |
6329-08-4 |
|---|---|
Product Name |
Quinolin-8-yl phenylcarbamate |
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
quinolin-8-yl N-phenylcarbamate |
InChI |
InChI=1S/C16H12N2O2/c19-16(18-13-8-2-1-3-9-13)20-14-10-4-6-12-7-5-11-17-15(12)14/h1-11H,(H,18,19) |
InChI Key |
PBDIJXYBHFECQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3 |
Other CAS RN |
6329-08-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




